molecular formula C19H20N2 B5674304 N,N-diethyl-4-(2-quinolinyl)aniline CAS No. 19736-41-5

N,N-diethyl-4-(2-quinolinyl)aniline

Cat. No. B5674304
CAS RN: 19736-41-5
M. Wt: 276.4 g/mol
InChI Key: KVEFSERWIAYNPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, closely related to N,N-diethyl-4-(2-quinolinyl)aniline, involves innovative methods including Rh-catalyzed carbonylation and annulation of anilines with CO and alkynes through N-H and C-H bond activation. This method offers a practical and attractive protocol due to its simplicity, broad substrate scope, and the production of high-value quinolin-2(1H)-ones without the need for preactivated anilines (Li, Li, & Jiao, 2015). Additionally, palladium-catalyzed intramolecular hydroarylation has been employed for the synthesis of structurally similar compounds, emphasizing the versatility and efficiency of metal-catalyzed reactions in constructing complex quinoline frameworks (Wei et al., 2013).

Molecular Structure Analysis

The structural elucidation of quinoline derivatives is critical for understanding their chemical behavior. X-ray single-crystal diffraction has been utilized to determine the crystal structure of related compounds, providing insights into their molecular geometry and confirming the connectivity of the quinoline core with various substituents (Wei et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. Notably, the reactivity of these compounds in forming supramolecular complexes demonstrates their utility in materials science and coordination chemistry. Such reactions not only illustrate the chemical versatility of the quinoline moiety but also its potential in the development of new materials with desirable properties (Wang et al., 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structure, are fundamental for their application in various fields. The solubility and thermal stability of these compounds are particularly relevant in the development of polymeric materials and pharmaceutical formulations, where these properties can significantly affect the material's performance and efficacy (Ghaemy & Bazzar, 2010).

properties

IUPAC Name

N,N-diethyl-4-quinolin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-3-21(4-2)17-12-9-16(10-13-17)19-14-11-15-7-5-6-8-18(15)20-19/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEFSERWIAYNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-(quinolin-2-yl)aniline

CAS RN

19736-41-5
Record name 2-(4-(DIETHYLAMINO)PHENYL)QUINOLINE
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